4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride

Lipophilicity Membrane Permeability Physicochemical Property

Achieve reproducible SAR results with 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride (CAS 1172831-13-8). Its 4'-chloro substitution raises LogP to 3.57 — a >10-fold partition-coefficient increase over the unsubstituted core — to enhance target engagement and membrane permeability. The hydrochloride salt guarantees buffer-compatible solubility without formulation steps, while the reactive 3-amine enables amide coupling, reductive amination, and diverse library synthesis. Supplied at ≥95% purity with NMR, HPLC, and GC documentation, plus a free-base melting point (82°C) for straightforward identity verification.

Molecular Formula C12H11Cl2N
Molecular Weight 240.12 g/mol
CAS No. 1172831-13-8
Cat. No. B1387143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride
CAS1172831-13-8
Molecular FormulaC12H11Cl2N
Molecular Weight240.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CC=C(C=C2)Cl.Cl
InChIInChI=1S/C12H10ClN.ClH/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10;/h1-8H,14H2;1H
InChIKeyPJYZPIWBWVWHCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Chloro-[1,1'-biphenyl]-3-amine Hydrochloride (CAS 1172831-13-8): Physicochemical & Structural Baseline for Procurement


4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride (CAS 1172831-13-8) is a halogenated biphenyl-3-amine derivative supplied as a hydrochloride salt with a molecular weight of 240.12 g/mol [1]. This compound is characterized by a 4'-chloro substituent on the biphenyl scaffold and an amine group at the 3-position, which confers distinct physicochemical properties such as a computed LogP of 3.57 and a solid physical state at 20°C . It is primarily utilized as a key intermediate in pharmaceutical research and organic synthesis .

Why 4'-Chloro-[1,1'-biphenyl]-3-amine Hydrochloride Cannot Be Interchanged with Unsubstituted or Differently Halogenated Analogs


Substitution of the 4'-chloro group on the biphenyl-3-amine scaffold fundamentally alters key physicochemical parameters that govern compound behavior in biological and synthetic applications. For instance, the 4'-chloro analog exhibits a markedly higher lipophilicity (LogP 3.57) compared to unsubstituted [1,1'-biphenyl]-3-amine , which directly impacts membrane permeability and protein binding [1]. Furthermore, the hydrochloride salt form enhances aqueous solubility relative to the free base [2], a critical factor for reproducibility in biological assays. Therefore, generic substitution with a different halogen or an unsubstituted derivative introduces significant variability in experimental outcomes.

Quantitative Differentiation of 4'-Chloro-[1,1'-biphenyl]-3-amine Hydrochloride (CAS 1172831-13-8)


Enhanced Lipophilicity (LogP 3.57) vs. Unsubstituted Biphenyl-3-amine for Membrane Permeability

4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride possesses a computed LogP value of 3.57, which is a significant increase in lipophilicity compared to unsubstituted [1,1'-biphenyl]-3-amine . This difference is critical for biological studies as it correlates with improved passive membrane diffusion [1].

Lipophilicity Membrane Permeability Physicochemical Property Biphenyl Amine

Hydrochloride Salt Form Improves Aqueous Solubility vs. Free Base for Consistent Assay Conditions

The compound is supplied as a hydrochloride salt (C12H10ClN·HCl), which is known to significantly enhance aqueous solubility compared to its free base counterpart [1]. This is a critical differentiation for experimental workflows requiring dissolution in aqueous buffers.

Solubility Salt Form Biochemical Assay Reproducibility

Purity Specification of 95% with Analytical Documentation (NMR/HPLC/GC) for Reliable Sourcing

The compound is specified with a minimum purity of 95%, and vendors provide batch-specific analytical data including NMR, HPLC, and GC . This level of documentation and purity is essential for applications where impurities can confound biological activity or compromise the yield of synthetic transformations.

Purity Quality Control Analytical Chemistry Procurement

Melting Point (82°C) Provides a Key Quality Indicator for the Free Base Form

The free base of the compound, 4'-chloro-biphenyl-3-ylamine, has a reported melting point of 82°C . This well-defined physical constant serves as a simple and rapid quality control check, allowing researchers to verify identity and purity before use in sensitive experiments.

Melting Point Purity Indicator Physical Property Quality Control

Validated Application Scenarios for 4'-Chloro-[1,1'-biphenyl]-3-amine Hydrochloride (CAS 1172831-13-8)


Pharmaceutical Lead Optimization Requiring Enhanced Lipophilicity

The compound is an ideal scaffold for medicinal chemistry programs where increased lipophilicity (LogP 3.57) is desired to improve membrane permeability or target engagement. Its 4'-chloro substituent provides a >10-fold increase in partition coefficient compared to the unsubstituted biphenyl-3-amine core , enabling exploration of a different region of chemical space in SAR campaigns.

Aqueous Biological Assay Development Requiring Reliable Solubility

The hydrochloride salt form ensures adequate solubility in aqueous buffer systems [1], making it directly applicable to biochemical and cell-based assays without the need for additional formulation steps. This minimizes assay variability and simplifies experimental protocols.

Synthetic Intermediate for Complex Molecule Construction with Quality Assurance

As a building block for complex organic molecules, the compound's defined purity (≥95%) and available analytical documentation (NMR, HPLC, GC) are critical for ensuring the success of multi-step syntheses. The presence of a reactive primary amine group allows for further derivatization via amide coupling, reductive amination, and other key transformations.

Physicochemical Property Benchmarking and Quality Control

The well-defined melting point (82°C) of the free base form serves as a simple and effective benchmark for identity and purity confirmation . This is particularly valuable for researchers synthesizing the compound in-house or for quality control departments verifying the integrity of purchased batches before use in critical experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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